molecular formula C17H24N4O2 B7647385 4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one

4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one

Cat. No. B7647385
M. Wt: 316.4 g/mol
InChI Key: XZRQBYAVODIRTP-UHFFFAOYSA-N
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Description

4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as EBP, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EBP is not fully understood. However, studies have shown that EBP binds to the nicotinic acetylcholine receptor (nAChR) and modulates its activity. nAChR is a ligand-gated ion channel that is involved in various physiological processes, including neurotransmission, muscle contraction, and immune function. EBP has been shown to enhance the activity of nAChR, leading to increased release of acetylcholine and other neurotransmitters.
Biochemical and Physiological Effects
EBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that EBP inhibits the growth of cancer cells by inducing apoptosis. EBP has also been shown to enhance the release of acetylcholine and other neurotransmitters in the brain, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

EBP has several advantages for lab experiments. It is stable, soluble in water, and can be easily synthesized using various methods. EBP also has a low toxicity profile, making it suitable for in vitro and in vivo studies.
However, EBP also has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood. EBP also has limited solubility in organic solvents, making it challenging to use in some experimental setups.

Future Directions

There are several future directions for the study of EBP. One area of research is the development of analogs of EBP with improved pharmacological properties. Researchers are also studying the potential use of EBP as a therapeutic agent for various diseases, including Alzheimer's disease and cancer.
Another area of research is the elucidation of the mechanism of action of EBP. Researchers are studying the binding site of EBP on nAChR and its effect on other ion channels and receptors.
Conclusion
In conclusion, EBP is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EBP has been synthesized using various methods and has been studied for its potential use in neuroscience, cancer research, and drug discovery. EBP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of EBP, including the development of analogs with improved pharmacological properties and the elucidation of its mechanism of action.

Synthesis Methods

EBP can be synthesized using different methods, including the reaction of 2-methoxyethylamine with 1-ethyl-2-nitrobenzene, followed by reduction with hydrogen gas and catalytic palladium on carbon. Another method involves the reaction of 1-ethylbenzimidazole with 2-chloroethylpiperazine in the presence of sodium hydride, followed by reaction with 2-methoxyethylamine.

Scientific Research Applications

EBP has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, EBP has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. EBP has also been studied for its potential use as a therapeutic agent for Alzheimer's disease.
In cancer research, EBP has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. EBP has also been studied for its potential use as a chemotherapeutic agent for various types of cancers, including breast cancer, lung cancer, and leukemia.
In drug discovery, EBP has been used as a lead compound for the development of new drugs. Researchers have synthesized various analogs of EBP and evaluated their pharmacological properties for the treatment of various diseases.

properties

IUPAC Name

4-[(1-ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-3-21-15-7-5-4-6-14(15)18-16(21)12-19-8-9-20(10-11-23-2)17(22)13-19/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRQBYAVODIRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN3CCN(C(=O)C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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